molecular formula C14H15BF2N2O2 B1667355 3-Bodipy-propanoic Acid CAS No. 165599-63-3

3-Bodipy-propanoic Acid

Cat. No.: B1667355
CAS No.: 165599-63-3
M. Wt: 292.09 g/mol
InChI Key: BJDJEJIINKBPHY-UHFFFAOYSA-N
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Scientific Research Applications

3-Bodipy-propanoic Acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Bodipy-propanoic Acid indicates that it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

BODIPY compounds, including 3-Bodipy-propanoic Acid, have potential applications in bio-imaging due to their unique structural and biological features . Future perspectives for such BODIPY-based functional supramolecular systems are also highlighted .

Biochemical Analysis

Biochemical Properties

3-Bodipy-propanoic Acid is known for its role in biochemical reactions, particularly as a fluorescent labeling reagent . It interacts with various biomolecules, including enzymes and proteins, through amine-reactive properties . The nature of these interactions is primarily covalent bonding, which allows for stable and long-lasting labeling of target biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed through its role as a fluorescent label. It can influence cell function by providing a means to visualize and track the movement and localization of labeled proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as the labeled proteins can be involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to stably bind to amines present on biomolecules . This allows it to act as a fluorescent label, enabling the tracking and visualization of these molecules. It does not typically cause changes in gene expression, but rather, it allows for the observation of these changes when the labeled molecules are involved in such processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through fluorescence microscopy. The compound’s stability allows for long-term tracking of labeled molecules in both in vitro and in vivo studies . Over time, there may be some degradation of the fluorescent label, but this is generally minimal and does not significantly impact the ability to track the labeled molecules .

Metabolic Pathways

This compound is not typically involved in metabolic pathways as it is a synthetic compound. Once it is bound to a biomolecule, it can be involved indirectly in the metabolic pathways that the biomolecule is a part of. This allows for the visualization and tracking of these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its binding to target biomolecules. The transport and localization of these molecules, therefore, dictate the transport and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is determined by the subcellular localization of the biomolecules it is bound to. This can include any compartment or organelle that the target biomolecule localizes to. As such, this compound can be used to study the subcellular localization of these biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further functionalization to introduce the propanoic acid moiety .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bodipy-propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 3-Bodipy-propanoic Acid:

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDJEJIINKBPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431268
Record name 3-Bodipy-propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165599-63-3
Record name 3-Bodipy-propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BDP FL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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